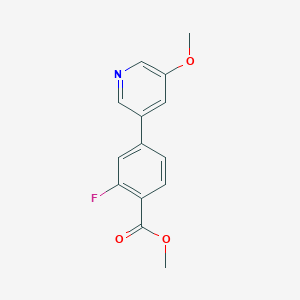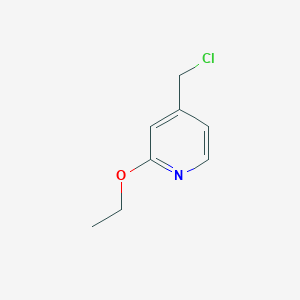
Pyridine, 4-(chloromethyl)-2-ethoxy-
Übersicht
Beschreibung
“4-(Chloromethyl)pyridine” is a heterocyclic organic compound used as a building block in organic synthesis . It’s also known as “4-Picolyl chloride hydrochloride” and has the empirical formula C6H6ClN . It’s used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, aiding in the separation and purification of the peptide .
Synthesis Analysis
A synthetic method for “4-(Chloromethyl)pyridine hydrochloride” involves several steps, starting with 4-methylpyridine as a raw material . The 4-methylpyridine is oxidized into 4-picolinic acid with potassium permanganate, then reacts with methanol to produce methyl pyridine-4-carboxylate. This is reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular formula of “4-(Chloromethyl)pyridine” is C6H6ClN . The average mass is 127.572 Da and the monoisotopic mass is 127.018875 Da .Chemical Reactions Analysis
Pyridines, including “4-(Chloromethyl)pyridine”, are important structural cores in various compounds due to their presence in FDA-approved drugs, alkaloids, ligands for transition metals, catalysts, and organic materials . Direct and selective functionalization of pyridine remains scarce due to its electron-poor nature and nitrogen coordination power .Physical And Chemical Properties Analysis
“4-(Chloromethyl)pyridine” is a powder that melts between 171°C and 175°C . The clear melt resolidifies upon further heating at 190°C and turns red to black at 280°C but does not melt again .Wissenschaftliche Forschungsanwendungen
- Experimental Procedure: Researchers use a series of chemical reactions, including condensation and cyclization, to incorporate the pyridine moiety into the pyrimidine ring. Results Summary: Compounds with a pyrimidine nucleus derivatized with pyridine showed potent suppression of the PDE4 enzyme, with an IC50 value of 15 ± 0.4 nM .
- Compound Optimization: Structure-activity relationship (SAR) studies are conducted to optimize the pyridine-pyrimidine scaffold for enhanced PDE4 inhibition. Results Summary: SAR analysis indicated that the presence of a catechol moiety at specific positions on the pyrimidine scaffold contributed significantly to the PDE4-inhibitory activity .
- Application Technique: Techniques such as chemical vapor deposition (CVD) are used to apply the compound to the material surface. Results Summary: The successful functionalization is often confirmed through spectroscopic methods like FTIR or Raman spectroscopy .
- Reaction Monitoring: The catalytic activity is monitored through techniques like gas chromatography or mass spectrometry. Results Summary: The catalysts show improved reaction rates and selectivity for the desired products .
- Clinical Trials: The drug candidates undergo preclinical and clinical trials to assess their efficacy and safety. Results Summary: The outcomes of such research contribute to the development of new drugs with improved therapeutic profiles .
Ligand in Transition Metal Catalysis
Scientific Field
Corrosion Inhibitor for Metals
Scientific Field
Organic Light-Emitting Diode (OLED) Components
Scientific Field
Agrochemical Research
Scientific Field
Flavor and Fragrance Industry
Scientific Field
Nanotechnology
Scientific Field
- Detection Technique: Methods such as fluorescence or electrochemical sensing are employed to detect the presence of the analyte. Results Summary: Chemosensors incorporating the compound have demonstrated high sensitivity and selectivity for targets like metal ions and organic compounds .
- Biological Testing: The synthesized agents are tested against bacterial and fungal strains to assess their efficacy. Results Summary: Some derivatives have shown promising results in inhibiting the growth of resistant microbial strains .
- Spectroscopic Correlation: The theoretical results are compared with experimental spectroscopic data to validate the models. Results Summary: The DFT studies provide insights into the reactivity and stability of the compound, aiding in the design of new materials .
- Cellular Assays: The antioxidant capacity is measured in cell-based assays to determine protective effects against oxidative stress. Results Summary: Certain pyridine derivatives have exhibited significant antioxidant activity, suggesting potential therapeutic applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-5-7(6-9)3-4-10-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJYPHHMLPJQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-ethoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B1427453.png)
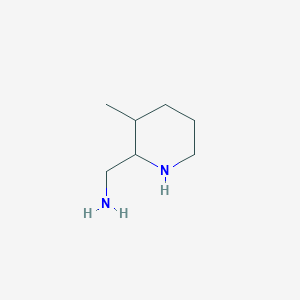
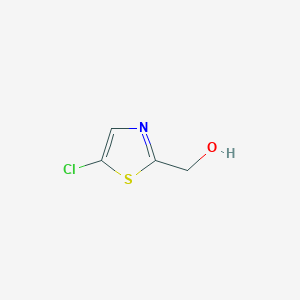
![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)
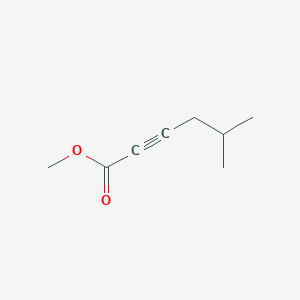
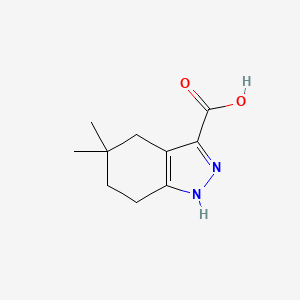
![1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427468.png)
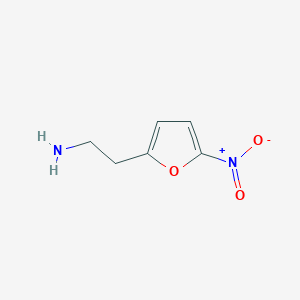
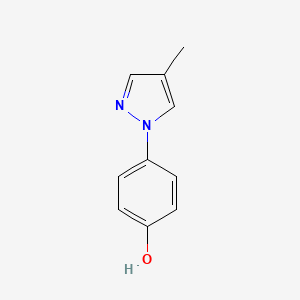
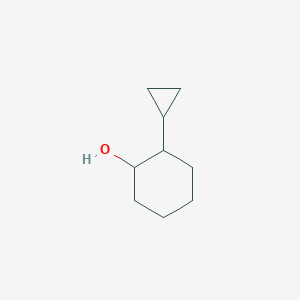
![2-[Methyl(morpholin-2-ylmethyl)amino]acetamide](/img/structure/B1427473.png)
![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)
![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)
